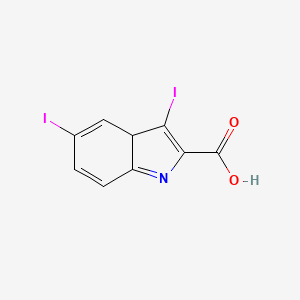

3,5-diiodo-3aH-indole-2-carboxylic Acid

説明

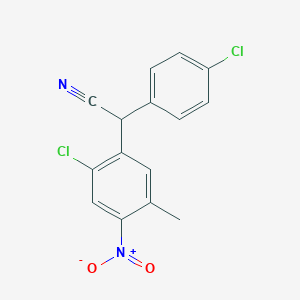

3,5-diiodo-3aH-indole-2-carboxylic Acid is a chemical compound with the molecular formula C9H5I2NO2 . It has an average mass of 412.950 Da and a monoisotopic mass of 412.840942 Da .

Synthesis Analysis

The synthesis of indole derivatives, including this compound, is a significant area of research in organic chemistry . Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as high-resolution mass spectrometry (HRMS), ultra-high-performance liquid chromatography in combination with high-resolution tandem mass spectrometry (UHPLC-HRMS), nuclear magnetic resonance spectroscopy (NMR), and Fourier transform infrared spectroscopy .Chemical Reactions Analysis

Indole and its derivatives, including this compound, are highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, by virtue of its increased electron density and the greater stability of intermediate .科学的研究の応用

Antioxidant Potential

A study reports the synthesis of novel indole-2-carboxylic acid derivatives, including N-substituted derivatives and indole-2-carboxamides, which were screened for antioxidant activity. Compounds in these series exhibited enhanced antioxidant activities, indicating a potential application of 3,5-diiodo-3aH-indole-2-carboxylic acid in developing antioxidants (Naik, Sharath, & Kumar, 2012).

Synthesis Techniques

- Indole-3-carboxylic acids have been synthesized through direct carboxylation of indoles with carbon dioxide under basic conditions, demonstrating a method for preparing indole derivatives including this compound (Yoo, Capdevila, Du, & Kobayashi, 2012).

- The synthesis of various hydroxyindole-3-carboxylic acids from benzyloxyindoles, including methodologies that could be applied to this compound, has been described (Marchelli, Hutzinger, & Heacock, 1969).

Chemical Reactivity and Properties

- Palladium-catalyzed oxidative vinylation of indole-3-carboxylic acids with alkenes via directed C-H functionalization and decarboxylation has been studied. This could be relevant for the functionalization of this compound (Maehara, Tsurugi, Satoh, & Miura, 2008).

Biochemical Applications

- Indole-3-acetic acid derivatives, including aminoethyl-substituted indole-3-acetic acids, have been synthesized for use in the design of research tools, such as immobilized forms and molecular probes. This indicates potential biochemical applications for derivatives of this compound (Ilić, Habuš, Barkawi, Park, Štefanić, Kojić-Prodić, Cohen, & Magnus, 2005).

Antimicrobial Activity

- A series of 3-[N, N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids were synthesized and screened for their antibacterial and antifungal activities, showing significant results. This suggests that this compound derivatives could have antimicrobial properties (Raju, Bhavya Sai, Meghana, Chandana, Suresh, & Nadendla, 2015).

作用機序

将来の方向性

The future directions in the research of 3,5-diiodo-3aH-indole-2-carboxylic Acid and similar compounds involve the development of more economic and environmentally benign procedures, achieving enantioselectivity, and exploration of solid-phase methods applicable to combinatorial approaches in synthesis .

特性

IUPAC Name |

3,5-diiodo-3aH-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5I2NO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNGCZUDXCEUCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C2C=C1I)I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5I2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide](/img/structure/B3038480.png)

![3-Chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3038484.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038488.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038489.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038491.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038492.png)

![(3E)-3-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-1H-indol-2-one](/img/structure/B3038493.png)

![(E)-[(4-chlorophenyl)methoxy][4-(6-chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-ylidene]amine](/img/structure/B3038495.png)

![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-4-[2-(4-methoxyphenyl)-2-oxoethoxy]-2(5H)-furanone](/img/structure/B3038501.png)